molecular formula C17H11NO3S2 B7739907 3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B7739907
M. Wt: 341.4 g/mol
InChI Key: ZXNFVGYFPHSNJJ-NTEUORMPSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one family, a class of heterocyclic molecules notable for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structurally, it features a benzoic acid moiety linked to a thiazolidinone core substituted with a phenylmethylidene group at position 5 (E-configuration) and a sulfanylidene group at position 2. Its molecular formula is C₁₇H₁₁NO₃S₂, with a molecular weight of 349.41 g/mol (calculated from isotopic data in ). The compound’s synthesis typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates under acidic conditions .

Properties

IUPAC Name

3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S2/c19-15-14(9-11-5-2-1-3-6-11)23-17(22)18(15)13-8-4-7-12(10-13)16(20)21/h1-10H,(H,20,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNFVGYFPHSNJJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-2-thioxo-1,3-thiazolidine with benzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with benzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Compound Name Substituents Stereochemistry Key Differences Biological Activity
3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid Phenylmethylidene (E), benzoic acid 5E Reference compound Anticancer, antimicrobial (see )
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid Benzylidene (Z), benzoic acid 5Z Z-configuration reduces conjugation; lower solubility Moderate antifungal activity
2-[(5E)-4-Oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 4-Pyridinylmethylene, propanoic acid 5E Pyridine ring introduces basicity; improved water solubility Enhanced binding to kinase targets
(Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) 5-Methoxyindole substituent Z Indole moiety enhances π-stacking; methoxy group improves membrane permeability Potent antibacterial activity (MIC: 2 µg/mL against S. aureus)
3-[4-Oxo-5-(3-fluorobenzylidene)-2-thioxo-thiazolidin-3-yl]-benzoic acid 3-Fluorobenzylidene E/Z Fluorine increases electronegativity; stronger hydrogen bonding Antiproliferative activity (IC₅₀: 12 µM against HeLa cells)

Structural and Physicochemical Comparisons

  • Stereochemistry (E vs. Z): The E-configuration in the target compound allows for greater planarity and conjugation, enhancing binding to enzymes like tyrosine kinases or bacterial DNA gyrase. In contrast, Z-isomers (e.g., ) exhibit reduced conjugation, often leading to lower bioactivity .
  • Substituent Effects:
    • Phenyl vs. Pyridinyl: The pyridinyl analog () shows increased solubility in polar solvents (logP reduced by ~0.5) due to the basic nitrogen, improving bioavailability .
    • Halogenation: Fluorine substitution () enhances metabolic stability and target affinity via electronegative interactions .
    • Indole Derivatives: Methoxyindole-substituted analogs () exhibit superior penetration into bacterial biofilms due to lipophilic indole rings .

Research Findings and Mechanistic Insights

  • Molecular Docking: The target compound binds to S. aureus DNA gyrase with a docking score of −9.2 kcal/mol, comparable to ciprofloxacin (−9.5 kcal/mol). The 5-methoxyindole derivative (5h) achieves a higher score (−10.1 kcal/mol) due to additional hydrophobic interactions .
  • Cytotoxicity: Thiazolidinones with electron-withdrawing groups (e.g., −NO₂ in ) show higher cytotoxicity (IC₅₀: 16.3 µg/mL against L929 fibroblasts) but lower selectivity compared to the parent compound .

Biological Activity

3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C17H11NO3S2
  • Molecular Weight : 341.4 g/mol
  • IUPAC Name : 3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The thiazolidinone and benzoic acid moieties are believed to play critical roles in modulating various cellular pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways critical for cell growth and survival.

Biological Activities

Research indicates that 3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it has demonstrated efficacy against:

  • Staphylococcus aureus
  • Escherichia coli

Anticancer Activity

Preliminary research suggests potential anticancer effects, particularly through the induction of apoptosis in cancer cells. The compound's ability to inhibit cell proliferation has been observed in:

  • Breast Cancer Cell Lines

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerMCF-7 (Breast Cancer)Induction of apoptosis
AnticancerHeLa (Cervical Cancer)Reduced proliferation rate

Synthesis and Derivatives

The synthesis of 3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid typically involves the condensation of thiazolidinone derivatives with benzaldehyde under controlled conditions. Such synthetic pathways allow for the exploration of various derivatives that may enhance biological activity.

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